molecular formula C18H16FN5O3S B2498489 N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1210736-69-8

N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2498489
M. Wt: 401.42
InChI Key: HXXKZYGPDGLSBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves condensation reactions, utilizing starting materials such as amino-benzamides and carboxylic acids to create complex molecules with specific functional groups designed for desired biological activities. For example, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide involved reactions between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, characterized by spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, and mass spectroscopy (Senthilkumar, Umarani, & Satheesh, 2021).

Molecular Structure Analysis

The molecular structure of similar compounds is determined using a combination of spectroscopic methods, including NMR and IR spectroscopy, as well as mass spectrometry and sometimes crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of its functional groups.

Chemical Reactions and Properties

Chemical reactions involving related compounds often explore their reactivity towards various reagents, leading to the formation of new compounds with potential biological activities. The chemical properties, including reactivity and stability, are influenced by the presence of functional groups such as carboxamides, thiazoles, and pyrazines.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in biological systems. These properties are determined through experimental measurements and sometimes computational modeling.

Chemical Properties Analysis

The chemical properties of compounds like the one are characterized by their reactivity with different chemical reagents, stability under various conditions, and potential to undergo specific chemical transformations. These aspects are essential for developing compounds with desired biological activities.

  • (Senthilkumar, Umarani, & Satheesh, 2021)
  • Further studies on similar compounds can be found through dedicated scientific literature databases and journals specializing in organic chemistry and medicinal chemistry research.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related pyrazole and pyrazolopyrimidine derivatives have been extensively studied. For instance, compounds with a basis in pyrazole chemistry have been synthesized and characterized, demonstrating the versatility of pyrazole structures in medicinal chemistry due to their potential cytotoxic activities against cancer cell lines (Hassan, Hafez, & Osman, 2014). These methodologies can be applied to the synthesis and characterization of the compound , facilitating the exploration of its biological activities.

Anticancer Applications

  • Novel pyrazole derivatives have been synthesized with the aim of discovering new anti-tumor agents. These compounds were subjected to in vitro cytotoxicity screening against various cancer cell lines, demonstrating significant anticancer potential (Nassar, Atta-Allah, & Elgazwy, 2015). The structural similarities suggest that N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide may also possess anticancer properties, warranting further investigation.

Antibacterial and Antifungal Applications

  • Research into similar compounds has shown antibacterial and antifungal activities, which highlight the potential of such molecules in developing new antimicrobial agents. A study on the synthesis and antibacterial evaluation of certain pyrazine-2-carboxamide derivatives revealed their efficacy against various bacterial and fungal strains, pointing to the potential use of N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide in antimicrobial research (Senthilkumar, Umarani, & Satheesh, 2021).

Safety And Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential use as a pharmaceutical, investigating its reactivity, or studying its physical properties.


Please note that this is a general analysis based on the structure of the compound and does not include specific information on “N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide”. For a more detailed and accurate analysis, specific studies on this compound would be needed.


properties

IUPAC Name

N-[4-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3S/c19-12-1-3-14(4-2-12)27-8-7-22-16(25)9-13-11-28-18(23-13)24-17(26)15-10-20-5-6-21-15/h1-6,10-11H,7-9H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXKZYGPDGLSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

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